

Using 3-Methoxypicolinimidamide hydrochloride in medicinal chemistry

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Compound of Interest

Compound Name: *3-Methoxypicolinimidamide hydrochloride*

Cat. No.: *B1455288*

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An Application Guide to **3-Methoxypicolinimidamide Hydrochloride** in Medicinal Chemistry: Synthesis and Discovery Protocols

Introduction: A Molecule of Dual Potential

3-Methoxypicolinimidamide hydrochloride (CAS No. 1179362-06-1) is a pyridine-based organic compound whose utility in medicinal chemistry is multifaceted.^{[1][2][3]} While its most documented application lies in the realm of synthetic methodology as a specialized ligand, its structural motifs suggest a potential for exploration as a bioactive agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its established role in facilitating complex chemical syntheses and offers detailed protocols for evaluating its hypothetical potential as an inhibitor of a key therapeutic target, Indoleamine 2,3-dioxygenase 1 (IDO1).

This document is structured to reflect the dual nature of this compound's application: first, as a tool for building complex molecules, and second, as a candidate for biological screening.

Compound Identifier	Value
IUPAC Name	3-Methoxypicolinimidamide hydrochloride
CAS Number	1179362-06-1
Molecular Formula	C ₇ H ₁₀ ClN ₃ O
Molecular Weight	187.63 g/mol

PART 1: Application in Synthetic Medicinal Chemistry

The construction of novel molecular entities is the cornerstone of drug discovery.

Picolinimidamide derivatives, including isomers of the title compound, have emerged as powerful ligands in transition metal catalysis, particularly for nickel-catalyzed cross-coupling reactions.^{[4][5]} These reactions are indispensable for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are prevalent in a vast number of pharmaceutical agents.

The Role of Picolinimidamide Ligands in Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers a cost-effective and versatile alternative to palladium-based methods. The choice of ligand is critical for controlling the catalyst's reactivity and stability. Electron-rich amidine ligands, such as 5-Methoxypicolinimidamide hydrochloride, have been shown to facilitate cross-couplings between aryl bromides and redox-active esters. The electron-donating methoxy group enhances the rate of oxidative addition, a key step in the catalytic cycle, often allowing reactions to proceed at room temperature.

While direct literature on the 3-methoxy isomer is sparse in this context, its structural similarity to the 5-methoxy isomer suggests analogous reactivity. These ligands are particularly valuable for synthesizing complex molecules from readily available starting materials, a critical function in medicinal chemistry programs.^[6]

Generalized Protocol for a Nickel-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework for using a picolinimidamide ligand in a cross-coupling reaction. Note: This is a representative protocol and must be optimized for specific substrates.

Objective: To couple an aryl bromide with an alkyl carboxylic acid derivative (via a redox-active ester) to form a C-C bond.

Materials:

- Nickel(II) chloride dimethoxyethane complex ($\text{NiCl}_2 \cdot \text{DME}$)
- **3-Methoxypicolinimidamide hydrochloride**
- Aryl bromide
- Redox-Active Ester (e.g., an N-hydroxy-tetrachlorophthalimide (TCNHPI) ester of the desired alkyl carboxylic acid)
- Zinc powder (reductant)
- Tetrabutylammonium iodide (TBAI) (optional additive)
- Anhydrous solvent (e.g., Dimethylacetamide - DMA)
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Catalyst Pre-formation: In a glovebox, add $\text{NiCl}_2 \cdot \text{DME}$ (5 mol%) and **3-Methoxypicolinimidamide hydrochloride** (6 mol%) to an oven-dried reaction vial.
- Reagent Addition: Add the aryl bromide (1.0 equiv), the redox-active ester (1.5 equiv), and zinc powder (~2.0 equiv). If using, add TBAI (0.2 equiv).
- Solvent Addition: Add anhydrous DMA to achieve the desired concentration (e.g., 0.1 M).
- Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature (or heat as optimized) for 12-24 hours.

- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH_4Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

PART 2: Hypothetical Application as an IDO1 Inhibitor – A Screening Cascade

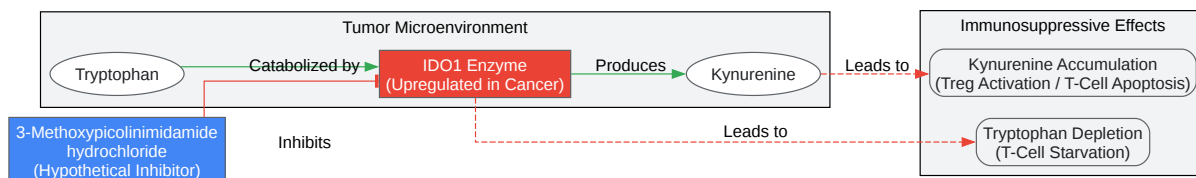
To illustrate the process of evaluating a novel compound in a drug discovery context, we present a hypothetical application of **3-Methoxypicolinimidamide hydrochloride** as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).

Scientific Background: IDO1 as an Immuno-Oncology Target

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan (Trp) to N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).^{[7][8][9]} In the tumor microenvironment, IDO1 overexpression leads to two key immunosuppressive effects:

- **Tryptophan Depletion:** The local depletion of Trp starves effector T cells, leading to their arrest and anergy.^{[7][10]}
- **Kynurenine Accumulation:** The buildup of Kyn and its metabolites actively induces T cell apoptosis and promotes the differentiation of regulatory T cells (Tregs).^[7]

By inhibiting IDO1, it is possible to reverse this immunosuppression and restore the immune system's ability to attack cancer cells.^[11] Therefore, screening small molecules for IDO1 inhibitory activity is a major focus in cancer immunotherapy research.^[8]

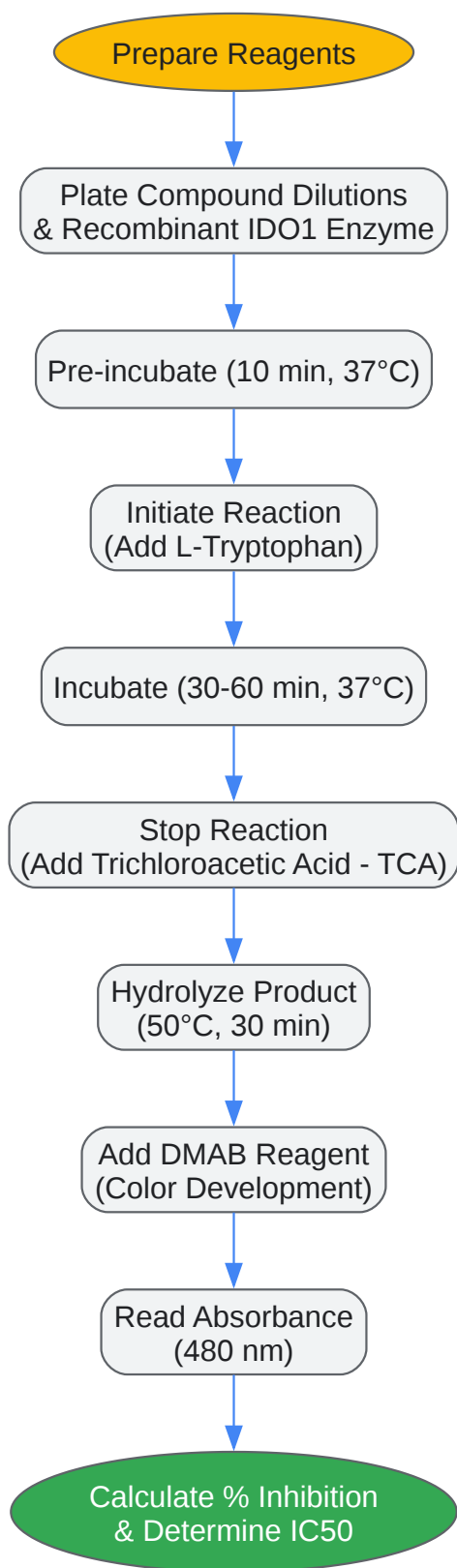


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Caption: The IDO1 metabolic pathway and its role in tumor immune evasion.

Protocol 1: In Vitro Enzymatic Assay for IDO1 Inhibition

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of a test compound on recombinant human IDO1.^[12] The assay quantifies the production of kynurenine, which is detected spectrophotometrically.^{[13][14]}



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Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Principle: The conversion of L-tryptophan to N-formylkynurenine by IDO1 is followed by acid hydrolysis to kynurenine. Kynurenine then reacts with p-dimethylaminobenzaldehyde (DMAB) to form a yellow-colored product that can be measured at 480 nm.^[14]

Materials & Reagents:

- Recombinant Human IDO1 Enzyme
- Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
- Cofactor Solution: 20 mM Ascorbic Acid, 10 μ M Methylene Blue, 100 μ g/mL Catalase
- Substrate: L-Tryptophan solution (400 μ M final concentration)
- Test Compound: **3-Methoxypicolinimidamide hydrochloride**, serially diluted in DMSO/Assay Buffer
- Positive Control: Epacadostat (INCB024360), a known IDO1 inhibitor
- Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)
- Detection Reagent: 2% (w/v) p-DMAB in acetic acid
- 96-well microplate

Procedure:

- Compound Plating: Prepare serial dilutions of **3-Methoxypicolinimidamide hydrochloride** (e.g., from 100 μ M to 1 nM). In a 96-well plate, add 10 μ L of each compound dilution. Add 10 μ L of vehicle (DMSO/buffer) for control wells.
- Enzyme Addition: To each well, add 70 μ L of a pre-mixed solution containing assay buffer, cofactor solution, and the IDO1 enzyme.
- Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
- Reaction Initiation: Initiate the reaction by adding 20 μ L of the L-tryptophan solution to all wells.

- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 20 µL of 30% TCA.[\[12\]](#)
- Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[\[12\]](#)[\[14\]](#)
- Color Development: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new plate. Add 100 µL of DMAB reagent and incubate at room temperature for 10 minutes.[\[12\]](#)[\[14\]](#)
- Measurement: Measure the absorbance at 480 nm using a microplate reader.

Data Analysis:

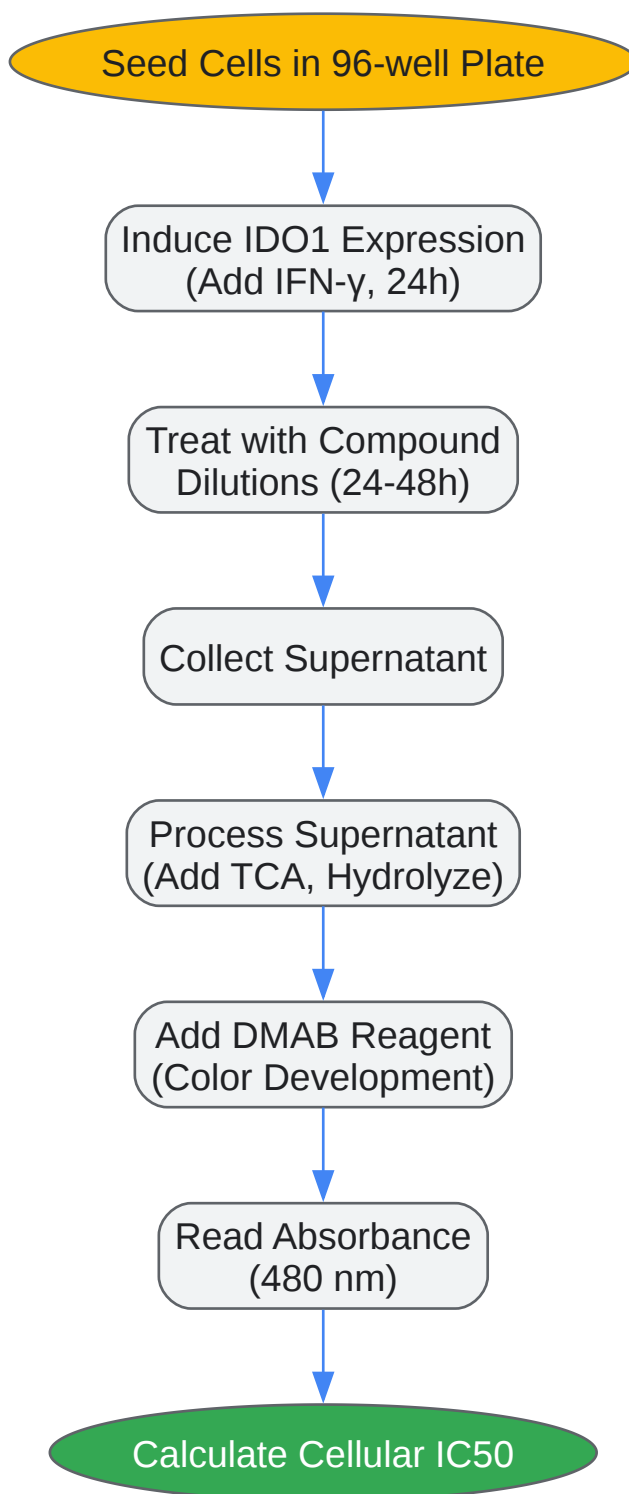
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data	IC ₅₀ (nM)
Epacadostat (Control)	15.2
3-Methoxypicolinimidamide HCl	78.5

Protocol 2: Cell-Based Assay for IDO1 Activity

This protocol assesses the ability of a compound to inhibit IDO1 activity within a cellular context, which accounts for cell permeability and off-target effects.[\[10\]](#)[\[15\]](#)[\[16\]](#)

Principle: A human cancer cell line (e.g., SKOV-3 or HeLa) is stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression.[\[14\]](#)[\[15\]](#)[\[17\]](#) The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is measured.
[\[16\]](#)



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Caption: Workflow for the cell-based IDO1 inhibition assay.

Materials & Reagents:

- SKOV-3 ovarian cancer cells[15][17]
- Cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Recombinant Human Interferon-gamma (IFN- γ)
- Test Compound and Positive Control (Epacadostat)
- TCA and DMAB reagents as described in Protocol 1
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 3×10^4 cells/well and allow them to attach overnight.[17]
- IDO1 Induction: Add IFN- γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[17]
- Compound Treatment: Remove the IFN- γ -containing medium. Add 200 μ L of fresh medium containing serial dilutions of **3-Methoxypicolinimidamide hydrochloride** or a vehicle control.[12][17]
- Incubation: Incubate the cells for an additional 24-48 hours.
- Kynurenine Measurement:
 - Carefully collect 140 μ L of the cell culture supernatant from each well.[12][14]
 - Add 10 μ L of 6.1 N TCA to each supernatant sample.[12]
 - Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[12]
 - Centrifuge the samples to pellet any precipitate.
 - Transfer 100 μ L of the clear supernatant to a new plate and add 100 μ L of DMAB reagent.
 - Measure absorbance at 480 nm.

Data Analysis:

- Similar to the enzymatic assay, calculate the percent inhibition of kynurenine production and determine the cellular IC₅₀ value. It is also crucial to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to compound toxicity. [\[16\]](#)

Conclusion and Future Directions

3-Methoxypicolinimidamide hydrochloride serves as an excellent example of a molecule with diverse applications in the broad field of medicinal chemistry. Its established role as a ligand in catalysis empowers chemists to build the complex molecules needed for drug discovery. Furthermore, its structure provides a foundation for its potential exploration as a bioactive agent. The protocols detailed herein provide a robust framework for both synthesizing novel compounds using this ligand and for screening it against important therapeutic targets like IDO1. Positive results from such a hypothetical screening campaign would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy studies.

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